molecular formula C18H13Cl2N5 B5587053 N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-4H-1,2,4-triazol-4-amine

N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-4H-1,2,4-triazol-4-amine

Cat. No. B5587053
M. Wt: 370.2 g/mol
InChI Key: KZMNEUDJPXGUHK-LIMNOBDPSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-{[1-(2,4-Dichlorobenzyl)-1H-indol-3-yl]methylene}-4H-1,2,4-triazol-4-amine often involves intricate chemical reactions. For example, the synthesis of 3,5-bis{4-[(benzimidazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-4-amine demonstrates complex synthesis processes involving intermolecular hydrogen bonds and ligand conformations (Li et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of compounds like N-{[1-(2,4-Dichlorobenzyl)-1H-indol-3-yl]methylene}-4H-1,2,4-triazol-4-amine often reveals unique spatial configurations. For instance, the crystal structure of (E)-4-tert-butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine was determined through single-crystal X-ray diffraction, showing a triclinic system and specific spatial orientations (Hu et al., 2010).

Chemical Reactions and Properties

Chemical reactions and properties of such compounds are often intricate and multifaceted. For example, the reactivity of N-hydroxy-4-(methylamino) azobenzene and its derivatives to amino acids indicates a complex array of chemical behaviors and interactions (Hashimoto & Degawa, 1975).

Physical Properties Analysis

The physical properties of these compounds are characterized by various factors such as crystal structure, melting points, and molecular weight. The study of the crystal structure of similar compounds often reveals crucial details about their physical characteristics (Dolzhenko et al., 2008).

Chemical Properties Analysis

Chemical properties, including reactivity and stability, are key aspects of these compounds. Investigations into the chemical properties of related compounds can provide insights into their potential applications and interactions with other substances (Arnoldi et al., 2007).

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives is often studied in the context of their biological activities. For instance, one study reported that the cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines . Molecular docking studies were also done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .

Future Directions

The future directions for research on 1,2,4-triazole derivatives, including “N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-4H-1,2,4-triazol-4-amine”, could involve further exploration of their biological activities and potential therapeutic applications. Given the broad biological activities of these compounds, they have immense potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

(E)-1-[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N5/c19-15-6-5-13(17(20)7-15)9-24-10-14(8-23-25-11-21-22-12-25)16-3-1-2-4-18(16)24/h1-8,10-12H,9H2/b23-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMNEUDJPXGUHK-LIMNOBDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)C=NN4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)/C=N/N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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